
2-Pyrrolidin-1-ylisonicotinamide
Descripción general
Descripción
“2-Pyrrolidin-1-ylisonicotinamide” is a compound that features a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the title compound was obtained through nucleophilic substitution reaction and Suzuki reaction .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . This structure allows for efficient exploration of the pharmacophore space and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions. For instance, it can be functionalized or constructed from different cyclic or acyclic precursors .Aplicaciones Científicas De Investigación
Antimalarial Potential
A study by Okaniwa et al. (2021) investigated 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, closely related to 2-Pyrrolidin-1-ylisonicotinamide, as novel antimalarial agents. These compounds demonstrated potent activity against resistant Plasmodium falciparum strains and showed potential as prophylactic agents targeting Plasmodium PRS (Okaniwa et al., 2021).
Chemical Synthesis and Industrial Applications
Żmigrodzka et al. (2022) focused on the synthesis of pyrrolidines, a group that includes this compound, through a [3+2] cycloaddition reaction. These compounds are significant in medicine and industry, used in substances like dyes and agrochemicals (Żmigrodzka et al., 2022).
Nootropic and Neuroprotective Effects
Shorvon (2001) discussed the pyrrolidone family, including compounds like this compound, noting their potential nootropic effects and applications in neuroprotection and as antiepileptic agents. This highlights the broad therapeutic potential of pyrrolidinone derivatives in neurology and psychiatry (Shorvon, 2001).
Antimicrobial Activity
Singh et al. (2016) synthesized organotin(IV) complexes with pyrrolidin-1-yl derivatives and evaluated their antimicrobial activities. These complexes showed promise as potential drugs due to their significant antibacterial activities, further expanding the scope of this compound's potential applications (Singh et al., 2016).
Obesity and Metabolic Research
Dudek et al. (2016) explored pyrrolidin-2-one derivatives, related to this compound, in the context of diet-induced obesity in rats. They found that these compounds could potentially reduce body weight, pointing to their relevance in metabolic research and potential therapeutic applications in obesity (Dudek et al., 2016).
Mecanismo De Acción
Target of Action
It’s known that pyrrolidin-2-ones, a class of compounds to which 2-pyrrolidin-1-ylisonicotinamide belongs, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities including antioxidant, antimalarial, anti-inflammatory, anticancer, and neurological effects .
Mode of Action
It’s known that pyrrolidin-2-ones and their derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities . These activities suggest that these compounds interact with various cellular targets, leading to changes in cellular function.
Biochemical Pathways
It’s known that pyrrolidin-2-ones and their derivatives have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It’s known that pyrrolidin-2-ones and their derivatives exhibit diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as light, temperature, soil water, soil fertility, and salinity can alter the content of secondary metabolites in plants . .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Pyrrolidin-1-ylisonicotinamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure is known to enhance the compound’s ability to explore the pharmacophore space and contribute to the stereochemistry of the molecule . This compound interacts with enzymes such as sphingosine kinase 1 (SphK1), where the pyrrolidine scaffold is essential for hydrogen bonding with Asp178 in the binding pocket . Additionally, this compound may interact with other proteins and biomolecules involved in metabolic pathways, influencing their activity and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, compounds with pyrrolidine rings have been reported to exhibit cytotoxic effects on cancer cells, such as MCF-7 breast cancer cells, by inhibiting cell growth . The impact of this compound on cellular metabolism may involve alterations in metabolic flux and the regulation of key metabolic enzymes, thereby affecting overall cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, molecular docking studies have shown that pyrrolidine-containing compounds can interact with Akt, a protein kinase involved in cell survival and proliferation . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that the stability of pyrrolidine-containing compounds can be influenced by the presence of charged substituents, which affect their basicity and nucleophilicity . Over time, the degradation of this compound may lead to the formation of metabolites that could have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies may reveal its potential effects on cellular function and overall health.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies on similar compounds have shown that dosage can influence the therapeutic and toxic effects observed in these models. For instance, higher doses of pyrrolidine-containing compounds may lead to increased cytotoxicity and adverse effects, while lower doses may exhibit therapeutic benefits without significant toxicity . Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The metabolism of pyrrolidine-containing compounds often involves oxidation, reduction, and conjugation reactions . These metabolic pathways can lead to the formation of active or inactive metabolites, which may influence the overall biological activity of the compound. The interaction of this compound with metabolic enzymes can affect metabolic flux and the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . The distribution of this compound in tissues can also be influenced by its binding affinity to plasma proteins and other biomolecules, which may impact its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its biological effects . The activity and function of this compound can be influenced by its localization within cells, as different subcellular compartments provide distinct microenvironments that affect its interactions with biomolecules.
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(14)8-3-4-12-9(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRDNLIPOHCUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

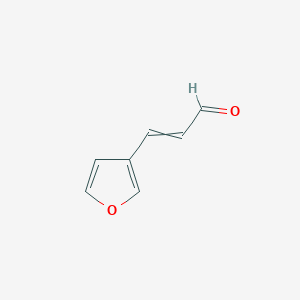
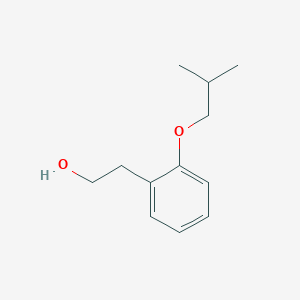
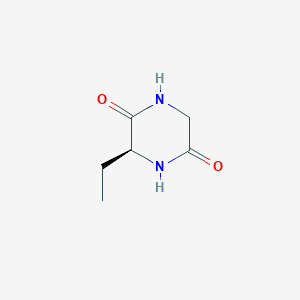


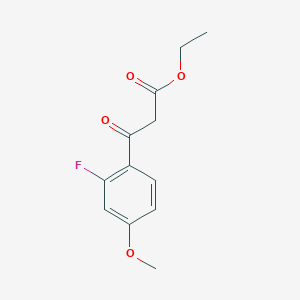
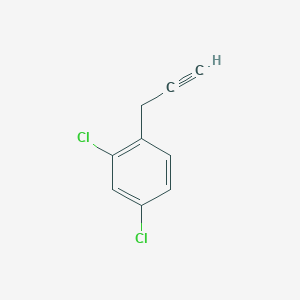

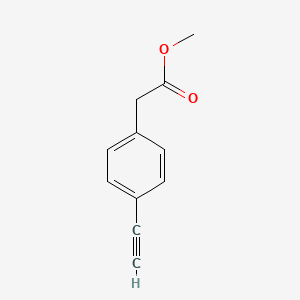

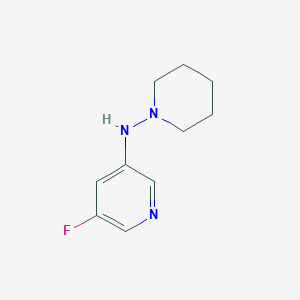
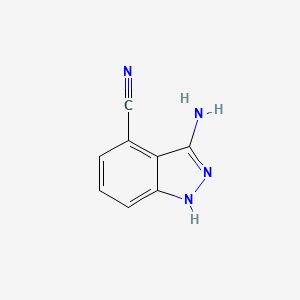
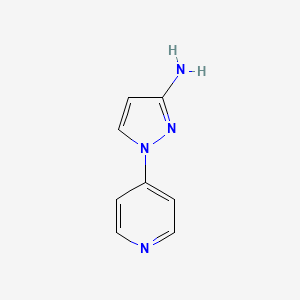
![[4-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B1396600.png)